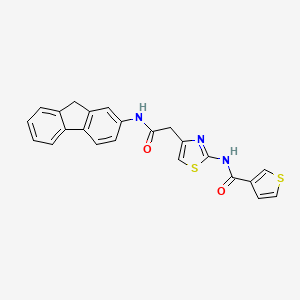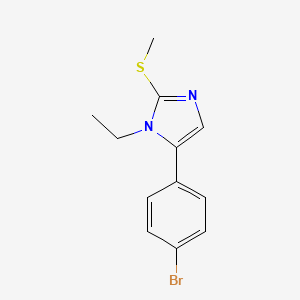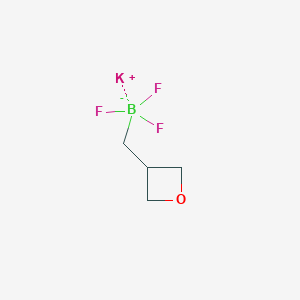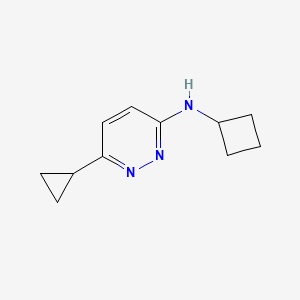
N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that features a combination of fluorenyl, thiazolyl, and thiophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Fluorenyl Intermediate: Starting with fluorene, various functionalization reactions such as nitration, reduction, and acylation can be used to introduce the amino and oxoethyl groups.
Thiazole Ring Formation: The thiazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and thioureas.
Coupling Reactions: The final step involves coupling the fluorenyl intermediate with the thiazole and thiophene moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
作用機序
The mechanism of action of N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide would depend on its specific application. For instance:
Biological Activity: The compound might interact with specific enzymes or receptors, modulating their activity.
Material Science: It could influence the electronic properties of materials, affecting conductivity or light absorption.
類似化合物との比較
Similar Compounds
- N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-3-carboxamide
Uniqueness
N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is unique due to the combination of its structural features, which may confer distinct chemical and physical properties. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
特性
IUPAC Name |
N-[4-[2-(9H-fluoren-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S2/c27-21(11-18-13-30-23(25-18)26-22(28)15-7-8-29-12-15)24-17-5-6-20-16(10-17)9-14-3-1-2-4-19(14)20/h1-8,10,12-13H,9,11H2,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWCBXZNVLJFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2609434.png)
![(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone](/img/structure/B2609438.png)
![N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide](/img/structure/B2609439.png)

![N-(3-fluoro-4-methylphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2609441.png)
![7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2609442.png)
![3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2609443.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine](/img/structure/B2609444.png)
![1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine](/img/structure/B2609446.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2609448.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B2609452.png)


